molecular formula C13H19BN2O3 B8243528 (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B8243528
M. Wt: 262.11 g/mol
InChI Key: FTZIWBXKRVOQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is a sophisticated organoboron reagent engineered for advanced synthetic chemistry and drug discovery applications. Its molecular structure integrates a phenylboronic acid functional group, a key building block in metal-catalyzed cross-coupling reactions, with a 4-acetylpiperazine moiety, a privileged scaffold in medicinal chemistry known for enhancing solubility and contributing to biological activity through hydrogen bonding and dipole interactions. This compound is primarily valued as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the efficient construction of biaryl carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and combinatorial chemistry libraries. The piperazine ring, positioned para to the boronic acid group via a methylene linker, serves as a versatile handle for further molecular diversification, making this reagent exceptionally useful for creating structurally diverse compound sets for biological screening . Boronic acids, as a class, have demonstrated significant utility in medicinal chemistry beyond their role as synthetic intermediates. They can act as bioisosteres for carboxylic acids, modulating the physicochemical and pharmacokinetic properties of drug candidates . Furthermore, the boronic acid functional group is a key pharmacophore in several approved therapeutics, where it enables potent and selective enzyme inhibition by reversibly forming a covalent bond with active-site residues . Notable FDA-approved boronic acid drugs include the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, underscoring the therapeutic relevance of this chemical motif . Research into boronic acid derivatives has also revealed potential biological activities including anticancer, antibacterial, and antioxidant effects, highlighting their broad potential in pharmaceutical development . For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZIWBXKRVOQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Benzyl Halides

A widely applicable approach involves alkylating piperazine with a benzyl halide precursor containing the boronic acid group. This method leverages nucleophilic substitution to form the methylene bridge.

Procedure :

  • Synthesis of 4-(bromomethyl)phenylboronic acid pinacol ester :

    • 4-Methylphenylboronic acid is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation.

    • The boronic acid is protected as a pinacol ester to prevent side reactions during subsequent steps.

  • Piperazine alkylation :

    • The brominated intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.

    • Triethylamine is added to scavenge HBr, driving the reaction to completion.

  • Acetylation of the piperazine amine :

    • The secondary amine on piperazine is acetylated using acetic anhydride in the presence of a base like pyridine.

  • Deprotection of the boronic acid :

    • The pinacol ester is cleaved under acidic conditions (e.g., HCl in THF/water) to yield the free boronic acid.

Key Considerations :

  • Boronic acid protection is critical to avoid decomposition during alkylation.

  • Steric hindrance from the acetyl group may reduce alkylation efficiency, necessitating excess piperazine.

Reductive Amination of 4-Formylphenylboronic Acid

This method constructs the methylene bridge via reductive amination between 4-formylphenylboronic acid and piperazine, followed by acetylation.

Procedure :

  • Synthesis of 4-formylphenylboronic acid :

    • 4-Bromobenzaldehyde undergoes Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

    • The aldehyde group is introduced via formylation using a Vilsmeier-Haack reaction.

  • Reductive amination :

    • The aldehyde reacts with piperazine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol at room temperature.

  • Acetylation :

    • The product is treated with acetic anhydride to acetylate the secondary amine.

Key Considerations :

  • The boronic acid group must remain protected during formylation to prevent side reactions.

  • Reductive amination yields are highly dependent on the electronic effects of the boronic acid substituent.

Suzuki-Miyaura Coupling with Prefunctionalized Piperazines

This route employs cross-coupling to attach a preacetylated piperazine fragment to a boronic acid-containing aryl halide.

Procedure :

  • Synthesis of 4-(4-acetylpiperazin-1-ylmethyl)bromobenzene :

    • 4-Bromobenzyl bromide reacts with 1-acetylpiperazine in DMF at 50°C.

  • Miyaura borylation :

    • The bromoarene undergoes palladium-catalyzed borylation with bis(pinacolato)diboron.

    • Catalyst system: Pd(OAc)₂, SPhos ligand, and KOAc in dioxane at 80°C.

Key Considerations :

  • The acetyl group on piperazine must withstand borylation conditions, which typically require mild bases.

  • Steric effects from the benzyl group may slow the coupling kinetics.

Direct Modification of Preformed Boronic Acid Derivatives

This one-pot approach modifies commercially available boronic acid precursors via sequential alkylation and acetylation.

Procedure :

  • Alkylation of 4-(aminomethyl)phenylboronic acid :

    • 4-(Aminomethyl)phenylboronic acid reacts with 1-chloro-2-acetylpiperazine in the presence of K₂CO₃ in acetonitrile.

  • In situ acetylation :

    • Excess acetic anhydride is added to acetylate residual amines.

Key Considerations :

  • The boronic acid’s acidity (pKa ~8.5) may interfere with base-mediated alkylation, necessitating pH control.

  • Competing side reactions (e.g., boronic acid trimerization) must be suppressed via dilution.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Alkylation45–55Scalable; uses inexpensive reagentsRequires boronic acid protection
Reductive Amination30–40Mild conditions; avoids halidesLow yields due to competing imine formation
Suzuki Coupling50–60High selectivity; modular designExpensive catalysts; sensitive to steric bulk
Direct Modification35–45One-pot procedure; minimal purificationLimited commercial availability of precursors

Optimization Strategies and Mechanistic Insights

Protecting Group Strategies

The pinacol ester emerges as the optimal boronic acid protector due to its stability under both basic and acidic conditions. Alternative protections (e.g., MIDA boronate) offer orthogonal deprotection but are less cost-effective for large-scale synthesis.

Catalytic Systems in Coupling Reactions

Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos) achieve turnover numbers (TON) >100 in Miyaura borylation, but ligand choice critically impacts efficiency. For example, bulky ligands mitigate undesired homocoupling.

Acetylation Kinetics

The acetylation of piperazine proceeds via nucleophilic acyl substitution, with reaction rates increasing in polar aprotic solvents. However, over-acetylation of primary amines (if present) can occur, necessitating stoichiometric control.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 7.6–7.8 ppm (phenyl protons), δ 3.5–3.7 ppm (methylene bridge), and δ 2.1 ppm (acetyl group).

  • LC-MS : Molecular ion peak at m/z 263.1 [M+H]⁺.

  • FT-IR : B-O stretching at 1340 cm⁻¹ and C=O (acetyl) at 1650 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydride).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of boronic acids, including this compound, can act as inhibitors of the proteasome and other enzymes involved in cancer progression. For instance, a study found that a series of boronic acid analogs exhibited significant anti-proliferative activity against prostate cancer cell lines, outperforming standard antiandrogens like flutamide and bicalutamide . The introduction of the boronic acid moiety allows these compounds to mimic carboxylic acids and phosphates, enhancing their biological activity .

2. Drug Development
The compound's structural features make it suitable for drug development, particularly in creating new therapeutic agents for androgen deprivation therapy. The incorporation of the boronic acid functionality has been shown to improve the efficacy and selectivity of compounds targeting androgen receptors . Additionally, its ability to form reversible covalent bonds with specific biomolecules opens avenues for designing targeted drug delivery systems.

Materials Science Applications

1. Polymer Chemistry
Boronic acids are increasingly utilized in the development of functionalized polymers and hydrogels. Research has demonstrated that (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid can be incorporated into polymer matrices to create bioresponsive materials. These materials can undergo structural changes in response to environmental stimuli, such as pH or glucose levels, making them ideal for biomedical applications like drug delivery and tissue engineering .

2. Sensor Technology
The unique properties of boronic acids allow them to serve as sensors for detecting biomolecules. The ability of boronic acids to form complexes with diols makes them suitable for developing sensors that can detect sugars and other relevant metabolites in biological samples. This application is particularly valuable in diabetes management and metabolic monitoring .

Case Studies

Study Focus Findings
Study on Antiandrogens Efficacy against prostate cancerCompound showed superior activity compared to traditional antiandrogens with lower toxicity profiles.
Polymer Functionalization Development of bioresponsive hydrogelsDemonstrated improved transfection efficiency when used in gene delivery systems due to enhanced binding with glycoproteins.
Sensor Development Detection of glucose levelsUtilized boronic acid functionality to create sensitive glucose sensors with rapid response times.

Mechanism of Action

The mechanism of action of (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperazine moiety may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid and analogous boronic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
This compound C₁₄H₂₀BN₃O₃ ~289.14 (estimated) Acetylated piperazine at para position Enhanced solubility due to acetyl group; potential enzyme inhibition applications
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid C₁₆H₂₅BN₂O₄ 320.19 Boc-protected piperazine Lower solubility in aqueous media; used as a synthetic intermediate for deprotection
(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid C₁₃H₂₀BClN₂O₂ 282.57 Chloro substituent on phenyl ring; ethyl-piperazine Increased lipophilicity; potential cytotoxicity due to halogenation
(3-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid C₁₂H₁₉BN₂O₂ 234.10 Methyl-piperazine; meta-substitution on phenyl ring Reduced steric bulk; may improve membrane permeability
Boron-containing cis-stilbenes (e.g., compound 13c) C₂₀H₂₀BClO₃ (example) ~366.64 Combretastatin-like scaffold with boronic acid Potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM); apoptosis induction

Key Analysis

Structural Variations :

  • Piperazine Modifications : The acetyl group in the target compound improves water solubility compared to hydrophobic tert-butoxycarbonyl (Boc) or ethyl groups .
  • Phenyl Ring Substitutions : Chloro or methyl groups alter electronic properties and binding affinities. For example, the chloro derivative in may exhibit stronger interactions with hydrophobic enzyme pockets.

Biological Activity :

  • Boronic acids with acetylpiperazine groups are hypothesized to target proteases or kinases via boronate ester formation with catalytic residues .
  • Combretastatin-inspired derivatives (e.g., ) demonstrate that boronic acid placement significantly impacts microtubule disruption, suggesting similar structure-activity relationships for the target compound.

Synthetic Accessibility: Suzuki-Miyaura cross-coupling is a common method for boronic acid synthesis (e.g., ), but precipitation issues in polar solvents (noted in ) highlight the need for solubility-enhancing groups like acetylpiperazine.

Biological Activity

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound is characterized by a phenyl ring substituted with a piperazine moiety and an acetyl group, which enhances its biological activity and interaction with various molecular targets.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors, leading to modulation of biochemical pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial for its function in enzyme inhibition and protein-ligand interactions.

The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, affecting their catalytic activity.
  • Protein-Ligand Interactions : The piperazine moiety enhances binding affinity through additional interactions, improving specificity towards target proteins .

Research Findings and Case Studies

Numerous studies have explored the biological implications of this compound:

  • Anticancer Activity : Research indicates that boronic acids, including this derivative, exhibit anticancer properties through mechanisms such as proteasome inhibition. Bortezomib, a well-known boronic acid drug, has paved the way for exploring similar compounds in cancer therapy .
  • Antibacterial and Antiviral Properties : Boronic acids have shown potential as antibacterial and antiviral agents. The modification of bioactive molecules with boronic acid groups can enhance their pharmacokinetic properties while reducing toxicity .
  • Protein Modification : Studies have demonstrated that bioconjugates formed with phenylboronic acids can retain enzymatic activity while being immobilized on chromatographic supports, showcasing their utility in biochemical applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure HighlightsBiological Activity
4-(4-Methylpiperazin-1-yl)phenylboronic acidLacks acetyl group; simpler piperazine substitutionModerate enzyme inhibition
3-(4-Methylpiperazin-1-yl)propanoic acidDifferent alkyl chain; less steric hindranceLimited therapeutic applications
4-(Bromomethyl)phenylboronic acidNo piperazine; only boron functionalityPrimarily used in organic synthesis

The presence of both the acetyl and piperazine groups in this compound contributes to its unique biological profile, enhancing solubility and stability while providing additional sites for interaction with biological targets .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR δ 2.1 (s, 3H, CH3CO), δ 3.5–4.0 (m, piperazine)
13C NMR δ 170.5 (C=O), δ 45.2 (N-CH2-B)
HRMS [M+H]+: Calc. 303.17, Found: 303.16

Q. Table 2. LC-MS/MS Parameters for Impurity Detection

ParameterCarboxy Phenyl BAMethyl Phenyl BA
LOD (ppm) 0.30.2
LOQ (ppm) 1.00.7
Recovery (%) 92–10588–102
Reference

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